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Compound of Interest
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Cat. No.: B1230597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the study of ATP-dependent processes, the rapid hydrolysis of ATP often complicates the

investigation of enzyme mechanisms, substrate binding, and signaling pathways. Non-

hydrolyzable or slowly-hydrolyzable ATP analogs are indispensable tools that mimic the natural

substrate, allowing researchers to trap and study these transient events. This guide provides

an objective comparison of two widely used ATP analogs, 8-Bromo-ATP (8-Bromoadenosine

5'-triphosphate) and ATPγS (Adenosine 5'-O-(3-thiotriphosphate)), supported by experimental

data and detailed protocols to aid in experimental design and selection.

Overview and Mechanism of Action
8-Bromo-ATP is an ATP analog modified on the purine ring. A bromine atom is substituted at

the C8 position of the adenine base. This modification alters the molecule's conformation and

electronic properties, influencing its interaction with the nucleotide-binding pockets of various

enzymes. While it can act as a substrate for many phosphotransferases, its efficiency can be

reduced compared to ATP.[1] It is a known agonist of purinergic P2X and P2Y receptors.[2][3]

Notably, 8-bromo-substituted adenosine nucleotides have also been identified as competitive

inhibitors of certain enzymes, such as ADP-dependent glucokinase.[4]

ATPγS is modified on the triphosphate chain. A non-bridging oxygen atom on the γ-phosphate

is replaced with a sulfur atom.[5] This phosphorothioate linkage is significantly more resistant to

cleavage by nucleophilic attack than the corresponding phosphoanhydride bond in ATP.[5]

Consequently, ATPγS is considered a "slowly-hydrolyzable" analog.[6] While many enzymes
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hydrolyze it at a much slower rate than ATP, some, like the RNA helicase eIF4A, can utilize it

almost as efficiently as the natural substrate.[6][7] This property makes ATPγS a versatile tool,

acting either as a stable analog to study binding or as a substrate for thiophosphorylation,

which introduces a uniquely tractable sulfur atom onto the target molecule.[8]

Quantitative Data Comparison
The following tables summarize key quantitative parameters for 8-Bromo-ATP and ATPγS.

Data is compiled from multiple studies, and direct comparisons should be made with

consideration for the specific biological system and experimental conditions.

Table 1: Potency of ATP Analogs on Purinergic P2Y Receptors

Compound
Receptor
Subtype

Species
EC50 Value
(μM)

Notes

ATP (Reference) P2Y2 Human 0.085

Native agonist

for comparison.

[9]

8-Bromo-ATP P2Y2 Human 23.0

Significantly less

potent than ATP.

[9]

ATP (Reference) P2Y11 Human ~10 - 100

Native agonist

for comparison.

[6]

ATPγS P2Y11 Canine ~10 - 100
Potency profile:

ATPγS > ATP.[6]

ATPγS P2Y2 Mouse -
Weaker agonist

than ATP.[9]

Table 2: Substrate Efficiency for Helicase eIF4A
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Compound Parameter Value
Enzyme
System

Reference

ATPγS K_M_ 66 μM
eIF4A RNA

Helicase
[6][10]

ATP (Reference) K_M_ 58 μM
eIF4A RNA

Helicase
[6][10]

ATPγS k_cat_ 1.0 min⁻¹
eIF4A RNA

Helicase
[6][10]

ATP (Reference) k_cat_ 0.97 min⁻¹
eIF4A RNA

Helicase
[6][10]

Note: The similar K_M_ and k_cat_ values for ATPγS and ATP with eIF4A helicase highlight

that for some enzymes, ATPγS can be a surprisingly efficient substrate, cautioning against the

universal assumption that it is "non-hydrolyzable".[6][10]
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Application 8-Bromo-ATP ATPγS Rationale

Purinergic Receptor

Studies
● ●

Both compounds are

agonists at various

P2X and P2Y

receptors and can be

used to probe

receptor activation

and downstream

signaling.[2][3][6]

Kinase Substrate

Identification
●

ATPγS enables the

transfer of a stable

thiophosphate group

to substrates. This

modified group can be

specifically detected

by antibodies or used

for affinity purification.

[8]

Enzyme Inhibition

Studies
● ●

8-Bromo-ATP can act

as a competitive

inhibitor for some

enzymes.[4] ATPγS

functions as an

inhibitor for enzymes

that can bind it but

cannot efficiently

hydrolyze the

phosphorothioate

bond.[11]

Structural Biology ● By binding to the

active site without

rapid hydrolysis,

ATPγS can "trap" an

enzyme in its ATP-

bound conformation,
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facilitating structural

analysis by X-ray

crystallography or

cryo-EM.[11]

ATPase/Helicase

Assays
● ●

Both can be used as

substrates to study

enzyme kinetics, with

ATPγS being

particularly useful for

dissecting steps of the

hydrolysis cycle due

to its slower turnover

rate.[1][6]

Visualization of Signaling Pathways and Workflows
Signaling Pathway Diagrams
The diagrams below illustrate the canonical signaling pathways for P2X and P2Y receptors,

which are primary targets for both 8-Bromo-ATP and ATPγS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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